molecular formula C11H11N3O2S B5606297 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole CAS No. 50968-73-5

1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

Cat. No.: B5606297
CAS No.: 50968-73-5
M. Wt: 249.29 g/mol
InChI Key: DHENTHFHRBNJQZ-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole is a chemical compound with a complex structure that includes a nitrobenzyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole typically involves multiple steps. One common approach is the reaction of 1-methylimidazole with 4-nitrobenzyl chloride in the presence of a suitable base, such as triethylamine, to form the thioether linkage. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the imidazole ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole-2,4-dione derivatives.

  • Reduction: Reduction of the nitro group can produce 1-methyl-2-[(4-aminobenzyl)thio]-1H-imidazole.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be explored for its therapeutic properties, such as its potential use in antitumor drugs and as a hypoxia-activated proteolysis targeting chimera (PROTAC).

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antitumor activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methylimidazole

  • 4-Nitrobenzyl chloride

  • 1-Methyl-2-nitro-1H-imidazole

  • 4-Methyl-3-nitrobenzyl chloride

Properties

IUPAC Name

1-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHENTHFHRBNJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351895
Record name 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50968-73-5
Record name 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 2.85 g (25 mmoles) of 1-methyl-2-mercaptoimidazole, 22 mg (0.12 mmoles) of saccharin, 20 ml of toluene and 5.2 ml (25 mmoles) of hexamethyldisilazane was refluxed for 1 hour and after cooling to room temperature, 5.40 g (25 mmoles) of 4-nitrobenzyl bromide and then 5 ml of hexamethylphosphoric triamide were added to the mixture which contained 1-methyl-2-(trimethylsilylthio)-imidazole. After stirring for 2 hours at room temperature, the mixture was diluted to 150 ml with ethyl acetate and the solution thus obtained was washed three times with 50 ml of a saturated sodium bicarbonate solution and then twice with 20 ml of water. The organic layer was dried, filtered and evaporated to dryness and the crystalline residue was washed with 100 ml of petroleum ether (boiling range 60°-80° C.) and then vacuum dried to obtain 5.54 g (89% yield) of 1-methyl-2-(4-nitrobenzylthio)-imidazole melting to 74°-77° C. Crystallization of a sample from ethanol raised the melting point to 77.5°-78.0° C.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
22 mg
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

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